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7-Bromo-2-methylquinoline-5,8-dione
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Overview
Description
7-Bromo-2-methylquinoline-5,8-dione: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and two ketone groups at the 5th and 8th positions on the quinoline ring. This compound is known for its versatility as a synthetic intermediate in the preparation of various heterocyclic compounds, including piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoline-5,8-dione typically involves the amination of 7-bromoquinoline with cyclohexylamine or benzylamine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines, leading to the formation of 7-alkylamino-2-methylquinoline-5,8-diones.
Reduction: The ketone groups at the 5th and 8th positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines (e.g., cyclohexylamine, benzylamine), ethanol or methanol as solvents, reflux conditions.
Reduction: Sodium borohydride, methanol or ethanol as solvents, room temperature.
Oxidation: Hydrogen peroxide, acetic acid as solvent, room temperature.
Major Products:
Nucleophilic Substitution: 7-alkylamino-2-methylquinoline-5,8-diones.
Reduction: 7-Bromo-2-methylquinoline-5,8-diol.
Oxidation: this compound N-oxide.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
7-Bromo-2-methylquinoline-5,8-dione has been extensively studied for its antimicrobial , anticancer , and antiviral properties:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anticancer Properties : This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, such as HeLa and MCF-7. The compound activates caspase pathways leading to programmed cell death .
- Antiviral Potential : Emerging studies suggest that quinoline derivatives may interfere with viral replication mechanisms, indicating a promising avenue for antiviral drug development .
2. Coordination Chemistry
In coordination chemistry, this compound acts as a ligand in complex formation with metal ions. Its unique structural features allow it to stabilize metal centers and enhance catalytic activity in various reactions.
3. Industrial Applications
The compound is also utilized in the production of dyes and pigments due to its ability to form stable complexes with metals. This property is exploited in various industrial processes where colorants are required.
Antimicrobial Efficacy
A study focused on synthesizing aryl sulphonamide derivatives of this compound demonstrated notable antimicrobial activity against bacterial strains such as Klebsiella pneumoniae and Salmonella typhi. The synthesized compounds showed MIC values ranging from 0.80 to 1.00 mg/ml, indicating their potential as new antibiotic agents .
Cytotoxicity Against Cancer Cells
In vitro assays revealed that this compound induces apoptosis in cancer cells by activating specific cellular pathways. The study highlighted its effectiveness against HeLa cells with IC50 values indicating significant cytotoxicity without affecting normal cells .
Genotoxicity Assessment
Research assessing the genotoxic potential of this compound indicated no significant mutagenic effects in standard assays, suggesting a favorable safety profile for further therapeutic development .
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, its derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
7-Bromo-2-methylquinoline: This compound lacks the ketone groups at the 5th and 8th positions, making it less reactive in certain chemical reactions.
2-Methylquinoline-5,8-dione: This compound lacks the bromine atom at the 7th position, which affects its reactivity and biological activity.
Uniqueness: 7-Bromo-2-methylquinoline-5,8-dione is unique due to the presence of both the bromine atom and the ketone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development .
Biological Activity
7-Bromo-2-methylquinoline-5,8-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
This compound is characterized by the following chemical formula and properties:
- Chemical Formula : C10H6BrN O2
- Molecular Weight : 244.06 g/mol
- Structure : The compound features a quinoline backbone with bromine and methyl substituents at specific positions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study synthesized various aryl sulphonamide derivatives from this compound and evaluated their in vitro antimicrobial activity against several bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The synthesized compounds showed MIC values ranging from 0.80 to 1.00 mg/ml against tested bacterial strains, indicating potent antimicrobial activity .
- Target Pathways : The sulphonamide derivatives were found to interact with bacterial dihydropteroate synthase, suggesting a mechanism similar to existing antibiotics .
Anticancer Activity
Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.
Case Study:
A comprehensive review highlighted the antiproliferative effects of quinoline-5,8-diones, emphasizing their potential as anticancer agents. The review noted that these compounds could inhibit tumor growth in vitro and in vivo models .
Other Biological Activities
In addition to antimicrobial and anticancer activities, this compound has shown promise in other therapeutic areas:
- Antiviral Activity : Some studies suggest potential antiviral effects against specific viral strains.
- Antimalarial Activity : Quinoline derivatives are historically known for their antimalarial properties.
Data Table of Biological Activities
Properties
Molecular Formula |
C10H6BrNO2 |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
7-bromo-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6BrNO2/c1-5-2-3-6-8(13)4-7(11)10(14)9(6)12-5/h2-4H,1H3 |
InChI Key |
HZWDPAOBGLCOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)Br |
Origin of Product |
United States |
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